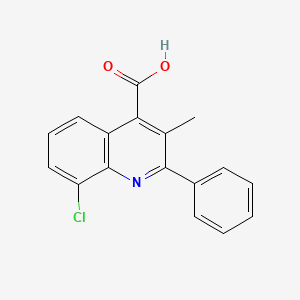

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

Description

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS: 861234-24-4, MFCD03419309) is a quinoline derivative featuring a chloro substituent at position 8, a methyl group at position 3, and a phenyl ring at position 2. Its molecular formula is C₁₇H₁₂ClNO₂, with a molecular weight of 297.74 g/mol.

Properties

IUPAC Name |

8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-14(17(20)21)12-8-5-9-13(18)16(12)19-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPICDAJPAVHJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines . Another method employs the Conrad–Limpach synthesis, which involves the reaction of aniline derivatives with β-ketoesters to form quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group undergoes activation for nucleophilic attack, often forming derivatives like amides or esters.

Key Reaction Pathways:

Mechanistic Insight :

-

The carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂), enhancing electrophilicity for nucleophilic substitution with amines or alcohols.

Oxidation and Reduction

The methyl group at the 3-position and aromatic systems participate in redox reactions.

Experimental Data:

Key Observation :

-

The methyl group resists complete oxidation to carboxylic acid under standard conditions, likely due to steric hindrance from the adjacent phenyl group .

Cyclization and Ring Functionalization

The chloro substituent and aromatic rings enable cyclization and electrophilic substitution.

Case Study:

A Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst facilitates solvent-free synthesis of fused heterocycles :

textReaction: 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid + 1-naphthylamine → 8-Chloro-3-methyl-2-phenylbenzo[h]quinoline-4-carboxamide Conditions: 80°C, 30 min, 10 mg catalyst Yield: 89%

Mechanism :

-

Imine formation between aldehyde and amine.

-

Cyclization via anomeric-based oxidation, facilitated by the catalyst’s Brønsted acidity .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings for structural diversification.

Optimized Parameters :

Biological Activity Modulation

Derivatization at the 4-carboxylic acid position enhances HDAC inhibitory activity:

| Derivative | HDAC3 IC₅₀ (nM) | Anticancer Activity (K562 cells) |

|---|---|---|

| Parent acid | 420 | Moderate |

| Hydroxamate analog | 12 | Potent (IC₅₀ = 0.8 μM) |

Structure-Activity Relationship :

Stability and Degradation

| Condition | Observation | Half-Life |

|---|---|---|

| Aqueous pH 7.4, 37°C | Hydrolysis at C4-carboxylic acid | >48 hr |

| UV light (254 nm) | Ring-opening via photooxidation | 6 hr |

Recommendation :

-

Store under inert atmosphere at –20°C to prevent decomposition.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in cancer progression. Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid, including 8-chloro-3-methyl variants, have shown promising results in inhibiting HDAC3, a target associated with various cancers.

In vitro studies have demonstrated that certain derivatives exhibit significant anticancer activity with low half-maximal inhibitory concentration (IC50) values, indicating potent efficacy against cancer cell lines. For instance, a lead compound identified as D28 showed an IC50 value of 1.02 μM against tested cell lines, suggesting strong potential for development into therapeutic agents for cancer treatment .

Antibacterial Properties

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid and its derivatives have also been evaluated for antibacterial activity. Research has indicated that modifications to the quinoline structure can enhance antibacterial efficacy against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) studies reveal that specific substitutions can lead to increased potency compared to traditional antibiotics .

HDAC Inhibition

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of HDACs. By blocking these enzymes, the compound promotes the acetylation of histones, leading to a more open chromatin structure and increased transcription of tumor suppressor genes while downregulating oncogenes .

Targeting Bacterial Cell Functions

The antibacterial mechanism is thought to involve interference with bacterial cell wall synthesis and protein production. The quinoline framework is known to disrupt essential bacterial functions, leading to cell death. Studies indicate that derivatives can inhibit bacterial growth effectively through these pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Structural Modifications and Substituent Effects

Key Analogs :

8-Methyl-2-phenylquinoline-4-carboxylic acid (CAS: 107027-34-9) Formula: C₁₇H₁₃NO₂ Differences: Lacks the chloro group at position 8; replaced by a methyl group.

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS: 401604-07-7) Formula: C₁₇H₁₂ClNO₂ Differences: Phenyl ring at position 2 has a para-methyl substituent. Impact: Increased hydrophobicity may enhance membrane permeability but reduce solubility in polar solvents.

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS: 863180-69-2) Formula: C₁₆H₈Cl₃NO₂ Differences: Dichlorophenyl group at position 2 introduces additional electron-withdrawing Cl atoms. Impact: Higher molecular weight (352.6 g/mol) and logP, likely reducing aqueous solubility.

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 590353-82-5) Formula: C₁₈H₁₄ClNO₃ Differences: Chloro at position 7 (vs. 8), methoxy group on the phenyl ring. Impact: Methoxy improves solubility in polar solvents; positional isomerism may alter steric interactions in binding pockets.

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 588711-30-2) Formula: C₁₉H₁₆ClNO₂ Differences: Ethyl group on the phenyl ring and chloro at position 6. Impact: Bulkier substituents may hinder molecular packing, affecting crystallinity.

Physicochemical Properties

Solubility and Molecular Weight :

- Target Compound: Slightly soluble in chloroform, methanol, and DMSO.

- 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 863185-10-8): Propoxy group may enhance solubility in alcohols but increase molecular weight (355.81 g/mol).

- 8-Chloro-2-(2,4-dichlorophenyl) analog : Low solubility due to three Cl atoms and higher molecular weight.

Thermal and Crystallographic Data :

Research Implications

- Bioactivity : Chloro and methyl groups influence interactions with enzymes (e.g., kinases) or receptors. For example, chloro at position 8 may enhance binding to hydrophobic pockets.

- Drug Design : Analogs with methoxy or propoxy groups (e.g., CAS 590353-82-5) are promising for improving water solubility while retaining activity.

Biological Activity

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS No: 861234-24-4) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a phenyl moiety, contributing to its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that quinoline derivatives can possess significant antibacterial and antifungal activities. The compound's structure allows it to interact with various biological targets, potentially inhibiting microbial growth.

- Anticancer Potential : There is growing interest in the anticancer properties of quinoline derivatives. The compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or inhibition of specific oncogenic pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial cellular processes. For instance, it has been suggested that similar compounds can inhibit translation elongation factors critical for protein synthesis in pathogens like Plasmodium falciparum .

- Cellular Pathway Interference : It may disrupt signaling pathways associated with cancer cell survival and proliferation, although specific pathways for this compound require further elucidation.

Antimicrobial Activity

A study focusing on the antimicrobial effects of quinoline derivatives reported that structural modifications significantly influenced their efficacy against various bacterial strains. For instance, compounds with similar frameworks demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 77.38 µM against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural similarities suggest potential activity.

Anticancer Activity

Research into related quinoline derivatives has revealed promising anticancer effects. For example, a series of quinoline carboxamides showed potent activity against multiple cancer cell lines, leading to the identification of candidates for further development . Although direct studies on this compound are scarce, its structural components align with those known to exhibit anticancer properties.

Comparative Analysis

To understand the unique aspects of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid | Lacks chloro and methyl substituents | Moderate antimicrobial activity |

| 8-Hydroxyquinoline | Hydroxy group instead of chloro | Broad spectrum antimicrobial effects |

| 2-Chloroquinoline | Similar halogen substitution | Notable anticancer properties |

Q & A

Q. What are the common synthetic routes for 8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A representative approach includes:

Cyclocondensation : Reacting substituted benzophenones with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN) as a catalyst at room temperature to form intermediates like ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate (84% yield) .

Substitution and Hydrolysis : Refluxing intermediates with phenols/K₂CO₃ in acetonitrile, followed by alkaline hydrolysis (KOH in 80% ethanol) to yield carboxylic acid derivatives.

Optimization Tips :

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., downfield shifts for carboxylic protons).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios .

- Chromatography : Use HPLC with C18 columns and acetonitrile/water gradients for purity assessment.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or elemental analysis results?

Methodological Answer:

- Data Reconciliation :

- Scenario : Discrepancies in NMR integration ratios may arise from tautomerism or impurities.

- Solution : Perform variable-temperature NMR to identify dynamic equilibria or use 2D techniques (e.g., HSQC) to resolve overlapping signals.

- Elemental Analysis : Repeat combustion analysis under controlled oxygen flow to ensure complete sample oxidation, reducing errors from residual solvents .

Q. What experimental strategies assess the compound’s stability under varying pH or temperature conditions?

Methodological Answer:

- pH Stability :

- Thermal Stability :

Q. How can researchers design analogs to improve bioactivity while maintaining solubility?

Methodological Answer:

- Structural Modifications :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like bacterial gyrase or anti-inflammatory enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.